![molecular formula C23H17N3O B3016134 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile CAS No. 392248-39-4](/img/structure/B3016134.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile
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Overview
Description
The compound appears to contain a benzimidazole group and a benzylphenyl group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The benzylphenyl group consists of a phenyl group attached to a benzyl group.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and benzylphenyl groups. Benzimidazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .Scientific Research Applications
Organic Synthesis and Methodology:
The compound’s unique structure makes it an attractive candidate for organic synthesis. Researchers have developed a general, inexpensive, and versatile method for its synthesis, involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. Specifically:
- Synthesis : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained. In the absence of sulfur, quinoxaline is formed .
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs):
The compound serves as a ligand for MOFs and COFs, which are porous materials with applications in gas storage, catalysis, and drug delivery. Notably:
- Ligand for MOFs and COFs : The compound, 1,1,2,2-tetrakis(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethene, has been used in MOF and COF synthesis .
Antitumor Activity:
Researchers have explored the compound’s potential as an antitumor agent:
- Pd(II) Complex : A Pd(II) complex was designed using the compound as a ligand. The complex exhibited therapeutic activity, and its structure was characterized via various spectroscopic techniques .
Material Science and Nanotechnology:
The compound’s unique structure may find applications in material science and nanotechnology:
Mechanism of Action
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c24-15-19(23-25-20-8-4-5-9-21(20)26-23)22(27)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,25,26)/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXRDVBRDIVABK-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile |
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